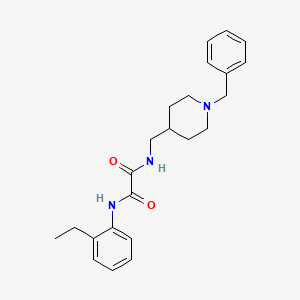

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide, commonly known as BEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEO is a synthetic compound that belongs to the class of piperidine derivatives and has shown promising results in scientific research.

Applications De Recherche Scientifique

Pharmacological Studies

Orexin Receptors and Eating Disorders : Research on compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide has shown their role in modulating orexin receptors, which are key in feeding, arousal, stress, and drug abuse. In particular, these compounds have been studied for their potential in treating binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Anti-Inflammatory and Analgesic Activities : Compounds structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide have been synthesized and evaluated for their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies demonstrate the versatile pharmacological applications of such compounds (Küçükgüzel et al., 2013).

Stress-Induced Hyperarousal : Investigations into the effects of similar compounds on orexin-1 receptors have shown potential in attenuating stress-induced hyperarousal, suggesting their application in treating various psychiatric disorders (Bonaventure et al., 2015).

Material Science

- Optical Storage in Polymers : Research on compounds with a structure similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide has explored their role in the development of azo polymers, which are significant for reversible optical storage. These studies highlight the cooperative motion of polar side groups in amorphous polymers, an area critical in materials science (Meng et al., 1996).

Chemical Synthesis

- Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach using similar compounds has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is significant for producing both anthranilic acid derivatives and oxalamides, demonstrating the chemical versatility of such compounds (Mamedov et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-ethylphenyl)oxalamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects the downstream pathways associated with inflammation and immune response . By inhibiting the release of IL-1β, a key pro-inflammatory cytokine, the compound can modulate the inflammatory response .

Pharmacokinetics

The compound’s ability to inhibit il-1β release in a concentration-dependent manner suggests it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and the reduction of IL-1β release . These effects can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions associated with NLRP3 inflammasome activation .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-2-20-10-6-7-11-21(20)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-8-4-3-5-9-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXYMBWKLHBBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)

![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)

methanone](/img/structure/B2755325.png)

![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)